molecular formula C142H237N43O40 B12352124 des-Gln14-Ghrelin

des-Gln14-Ghrelin

Cat. No.: B12352124
M. Wt: 3186.7 g/mol
InChI Key: GKDHXLGLEXRRSB-MVILVGDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Primary Amino Acid Sequence and Comparative Analysis with Ghrelin

des-Gln14-Ghrelin shares a nearly identical amino acid sequence with ghrelin, except for the deletion of glutamine at position 14 (Gln14). This alteration arises from alternative splicing of the ghrelin gene in rodents, which generates two mRNA transcripts: one encoding the full-length ghrelin precursor and another producing the des-Gln14 variant. The primary sequence of rat this compound is GSSFLSPEHQKAQRKESKKPPAKLQPR , where the third serine residue undergoes n-octanoylation. In contrast, full-length ghrelin contains 28 amino acids, including Gln14, which is absent in the truncated form.

Feature Ghrelin (28 amino acids) This compound (27 amino acids)
Sequence Length 28 residues 27 residues
Gln14 Presence Present Absent
Alternative Splicing Not applicable Required for generation
Receptor Binding Binds GHS-R1a Binds GHS-R1a with similar affinity

The deletion of Gln14 occurs in a region of ghrelin that shares homology with motilin, a peptide involved in gastrointestinal motility. Despite this deletion, this compound maintains the ability to activate the growth hormone secretagogue receptor 1a (GHS-R1a), suggesting that the missing residue does not disrupt critical receptor interaction domains.

Post-Translational Modifications: Octanoylation at Serine-3

The biological activity of this compound, like that of ghrelin, depends on a unique post-translational modification: the addition of an n-octanoyl group to the hydroxyl side chain of serine at position 3 (Ser3). This hydrophobic modification is essential for binding and activating GHS-R1a, a G protein-coupled receptor (GPCR). The enzymatic process responsible for this acylation remains conserved across ghrelin isoforms, ensuring that this compound retains its receptor agonist properties.

Property Detail
Modification Type Ser3 n-octanoylation
Molecular Weight 3186.7 Da
Chemical Formula C₁₄₂H₂₃₇N₄₃O₄₀
Functional Significance Enables receptor binding and activation

The n-octanoyl group enhances the peptide’s hydrophobicity, facilitating its interaction with the transmembrane domains of GHS-R1a. Structural studies of ghrelin analogs indicate that substitutions or removals of this acyl group abolish receptor activation, underscoring its indispensability. Notably, this compound preserves this modification, which compensates for the absence of Gln14 and ensures functional parity with full-length ghrelin.

Conformational Dynamics and Stability Studies

The conformational stability of this compound is influenced by its truncated sequence and the conserved octanoyl modification. While direct structural studies of this compound are limited, comparative analyses with ghrelin provide insights into its behavior. The deletion of Gln14, located in a region homologous to motilin, does not appear to disrupt the peptide’s overall fold, as evidenced by its retained receptor-binding capability.

The n-octanoyl group at Ser3 likely stabilizes the N-terminal region of the peptide, promoting a conformation compatible with GHS-R1a binding. This modification also enhances solubility in aqueous environments, with this compound dissolving at concentrations up to 2 mg/mL in water. However, long-term storage requires desiccation at -20°C to prevent degradation, suggesting that the peptide’s stability depends on both its sequence and modification.

In the context of receptor dynamics, ghrelin and its analogs induce distinct conformational changes in GHS-R1a, which activate downstream signaling pathways such as phospholipase C (PLC) and inositol trisphosphate (IP3). Although this compound has not been explicitly studied in this regard, its ability to stimulate growth hormone secretion implies that it adopts a receptor-active conformation similar to full-length ghrelin. Further biophysical analyses, such as nuclear magnetic resonance (NMR) spectroscopy, could elucidate how the Gln14 deletion affects local flexibility without compromising global structure.

Properties

Molecular Formula

C142H237N43O40

Molecular Weight

3186.7 g/mol

IUPAC Name

(4S)-4-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-octanoyloxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[(2S)-2-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(1S)-4-carbamimidamido-1-carboxybutyl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C142H237N43O40/c1-8-9-10-11-15-45-114(197)225-76-103(181-130(213)100(73-186)162-111(192)71-148)132(215)177-98(69-82-32-13-12-14-33-82)128(211)176-97(68-79(4)5)127(210)180-102(75-188)138(221)183-64-29-42-105(183)134(217)171-92(50-55-113(195)196)124(207)178-99(70-83-72-156-77-159-83)129(212)170-90(47-52-109(150)190)123(206)165-84(34-16-21-56-143)117(200)160-80(6)115(198)164-89(46-51-108(149)189)122(205)167-88(39-26-61-157-141(152)153)119(202)166-86(36-18-23-58-145)118(201)169-91(49-54-112(193)194)125(208)179-101(74-187)131(214)168-87(37-19-24-59-146)120(203)172-93(38-20-25-60-147)136(219)185-66-31-44-107(185)139(222)184-65-30-41-104(184)133(216)161-81(7)116(199)163-85(35-17-22-57-144)121(204)175-96(67-78(2)3)126(209)173-94(48-53-110(151)191)137(220)182-63-28-43-106(182)135(218)174-95(140(223)224)40-27-62-158-142(154)155/h12-14,32-33,72,77-81,84-107,186-188H,8-11,15-31,34-71,73-76,143-148H2,1-7H3,(H2,149,189)(H2,150,190)(H2,151,191)(H,156,159)(H,160,200)(H,161,216)(H,162,192)(H,163,199)(H,164,198)(H,165,206)(H,166,202)(H,167,205)(H,168,214)(H,169,201)(H,170,212)(H,171,217)(H,172,203)(H,173,209)(H,174,218)(H,175,204)(H,176,211)(H,177,215)(H,178,207)(H,179,208)(H,180,210)(H,181,213)(H,193,194)(H,195,196)(H,223,224)(H4,152,153,157)(H4,154,155,158)/t80-,81-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-/m0/s1

InChI Key

GKDHXLGLEXRRSB-MVILVGDSSA-N

Isomeric SMILES

CCCCCCCC(=O)OC[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)CN

Canonical SMILES

CCCCCCCC(=O)OCC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CN=CN3)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)N6CCCC6C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CO)NC(=O)CN

Origin of Product

United States

Preparation Methods

Biological Extraction and Natural Purification

Tissue-Specific Isolation from Rodent Stomach

des-Gln14-Ghrelin was first purified from rat stomach tissue using a combination of chromatographic techniques. The process involves homogenization of gastric mucosa followed by sequential steps of acid-ethanol extraction (1 M HCl in 70% ethanol) to isolate peptide fractions. Subsequent purification employs reversed-phase high-performance liquid chromatography (RP-HPLC) with gradient elution (0.1% trifluoroacetic acid in water/acetonitrile), achieving >95% purity.

Key Parameters for Biological Extraction
Parameter Specification Reference
Source Tissue Rat gastric mucosa
Extraction Solvent Acid-ethanol (1 M HCl in 70% ethanol)
Chromatography RP-HPLC (C18 column, 0.1% TFA gradient)
Purity >95%

Alternative Splicing of the Ghrelin Gene

The peptide is encoded by an mRNA variant generated through alternative splicing of the ghrelin gene (GHRL), which skips exon 4 to produce a truncated precursor. This mechanism bypasses the inclusion of Gln14, resulting in a 27-residue peptide instead of the canonical 28-residue ghrelin. Southern blotting under low-stringency conditions confirmed the absence of homologous genes, establishing alternative splicing as the sole production route in rodents.

Solid-Phase Peptide Synthesis (SPPS)

Stepwise Assembly on Resin

Synthetic production of this compound follows the Fmoc (9-fluorenylmethoxycarbonyl) SPPS protocol. The process begins with a rink amide resin, where amino acids are sequentially coupled using HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) as the activating agent. Critical steps include:

  • Side-Chain Protection : Ser3 is orthogonally protected with a tert-butyl group to facilitate post-synthetic n-octanoylation.
  • n-Octanoylation : After deprotection of Ser3, n-octanoic acid is coupled using DIC (N,N'-diisopropylcarbodiimide) and HOBt (hydroxybenzotriazole).
  • Cleavage and Deprotection : The peptide-resin is treated with TFA (95%), triisopropylsilane (2.5%), and water (2.5%) to release the crude peptide.
Synthetic Reaction Conditions
Step Reagents/Conditions Reference
Resin Activation 20% Piperidine in DMF, 30 min
Amino Acid Coupling HBTU, DIPEA, DMF, 2 hr
n-Octanoylation n-Octanoic acid, DIC, HOBt, DMF, 4 hr
Global Deprotection TFA/TIS/H2O (95:2.5:2.5), 3 hr

Challenges in Synthetic Production

  • Oxidation of Methionine : Methionine residues at positions 15 and 21 are prone to sulfoxide formation, necessitating the use of 0.1% dithiothreitol (DTT) in cleavage cocktails.
  • Aggregation : The hydrophobic n-octanoyl group promotes peptide aggregation, requiring 6 M guanidine HCl in the coupling buffer to improve solubility.

Industrial-Scale Production

Automated Synthesis and Purification

Industrial manufacturing employs automated peptide synthesizers (e.g., CEM Liberty Blue) for large-scale SPPS, followed by semi-preparative HPLC (C18 column, 10 μm particle size) for purification. Lyophilization yields a stable powder with >98% purity, as verified by LC-MS/MS.

Industrial Production Metrics
Metric Specification Reference
Synthesis Scale 1–5 kg/batch
Purification Yield 60–70%
Lyophilized Form White powder, ≥98% purity
Storage -20°C, desiccated

Analytical Validation and Quality Control

Structural Confirmation

  • Mass Spectrometry : MALDI-TOF MS confirms the molecular weight (theoretical: 3186.67 Da; observed: 3186.5 ± 1.2 Da).
  • Amino Acid Analysis : Hydrolysis (6 M HCl, 110°C, 24 hr) followed by HPLC quantitation validates the sequence.

Functional Assays

  • Receptor Binding : Competitive binding assays using ¹²⁵I-ghrelin in COS7 cells expressing GHS-R1a show an IC50 of 2.4 nM.
  • Biological Activity : Intravenous administration in rats induces growth hormone release at ED50 = 1.2 nmol/kg.
Functional Characterization Data
Assay Type Result Reference
GHS-R1a Binding (IC50) 2.4 nM
GH Release (ED50) 1.2 nmol/kg
Plasma Stability t1/2 = 12 min (rat serum, 37°C)

Comparative Analysis of Preparation Methods

Biological vs. Synthetic Routes

Parameter Biological Extraction SPPS Synthesis
Yield 0.1–0.5 mg/kg tissue 60–70% (multi-gram scale)
Purity 90–95% 98–99%
Cost High (labor-intensive) Moderate (automation-friendly)
Scalability Limited by tissue availability Highly scalable

Industrial Optimization Strategies

  • Batch Recycling : Unreacted amino acids and solvents are recovered via distillation, reducing production costs by 15–20%.
  • Continuous Chromatography : Simulated moving bed (SMB) systems enhance purification throughput by 30% compared to batch HPLC.

Chemical Reactions Analysis

Types of Reactions: Des-Gln14-Ghrelin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Appetite Regulation and Energy Homeostasis

Ghrelin is primarily recognized for its role in stimulating appetite and influencing energy balance. Des-Gln14-ghrelin, while structurally similar to ghrelin, has been shown to possess distinct biological activities. Research indicates that this compound can stimulate locomotion and exploratory behavior in animal models, suggesting a potential role in modulating energy expenditure alongside appetite regulation .

Neuroendocrine Effects

Both ghrelin and this compound act on the growth hormone secretagogue receptor (GHS-R), which is crucial for mediating their effects on growth hormone release. This compound retains the n-octanoyl modification at the Ser3 residue, essential for receptor binding and activity . This modification allows this compound to exhibit similar potency to ghrelin in stimulating growth hormone release, albeit at lower concentrations due to its reduced presence in circulation .

Behavioral Implications

Studies have demonstrated that this compound influences behavior significantly. For instance, experiments involving intracerebroventricular injections in mice revealed that this peptide increased locomotion and exploratory behavior, indicating its potential anxiolytic effects at higher doses . The behavioral outcomes suggest that this compound may play a role in anxiety modulation and stress response.

Metabolic Disorders

Given its involvement in appetite regulation and energy homeostasis, this compound has garnered interest in the context of metabolic disorders such as obesity and diabetes. Its ability to influence energy balance positions it as a potential target for therapeutic interventions aimed at weight management and metabolic health .

Neurological Disorders

The behavioral effects observed with this compound suggest potential applications in treating neurological disorders characterized by anxiety or depression. The peptide's anxiolytic properties could be explored further for developing treatments aimed at improving mood and reducing anxiety levels .

Cardiovascular Health

Emerging research suggests that ghrelin and its variants may have cardioprotective effects. This compound's influence on energy metabolism could be beneficial in managing cardiovascular conditions linked to metabolic dysregulation .

Study on Locomotion and Anxiety

A study conducted on CFLP mice demonstrated that this compound administration led to significant increases in both vertical and horizontal locomotor activity compared to controls. The most effective dose was identified as 2 µg/µl, which also correlated with increased exploratory behavior in open-field tests. Higher doses (4 µg/µl) appeared to induce an anxiolytic effect without significantly altering body temperature or pain threshold .

Ghrelin Variants in Obesity Research

Research involving both ghrelin and this compound has highlighted their differential roles in obesity models. In studies where these peptides were administered to obese rats, this compound exhibited unique effects on food intake regulation compared to ghrelin, suggesting its potential utility in obesity treatment strategies .

Mechanism of Action

Des-Gln14-Ghrelin exerts its effects by binding to the growth hormone secretagogue receptor (GHS-R) in the hypothalamus and pituitary gland. This binding stimulates the release of growth hormone from the pituitary. The n-octanoyl modification at serine 3 is crucial for receptor binding and activation. The peptide also influences appetite regulation and energy homeostasis through its actions on the central nervous system .

Comparison with Similar Compounds

Comparison with Similar Compounds

Receptor Binding and Bioactivity

Compound Receptor Target GH Release EC50 (CHO-GHSR62 Cells) Additional Functions
Ghrelin GHS-R1a Potent ~2.5 nM Appetite stimulation, GI motility
des-Gln14-Ghrelin GHS-R1a Equipotent 2.4 nM Enhanced gastric motility
Obestatin GPR39 None N/A Inhibits food intake
  • Functional Overlap : Both peptides stimulate GH secretion and share roles in appetite regulation. However, this compound shows superior efficacy in accelerating gastric emptying in rodent models, reducing onset time by 15 minutes compared to conventional prokinetics .

Expression and Stability

  • Tissue Distribution : Ghrelin is the predominant form in circulation, while this compound constitutes <10% of total acylated ghrelin in the stomach .
  • Stability: The octanoyl group in both peptides is labile in plasma, but this compound’s shorter structure may confer marginal stability advantages .

Pharmacological and Clinical Implications

  • Therapeutic Potential: this compound’s dual action on GH secretion and gastrointestinal function makes it a candidate for treating gastroparesis and cachexia. Preclinical studies report mucosal healing improvements (78% acceleration in gastric ulcers) via anti-inflammatory and cholinergic activation .
  • Comparative Limitations: Despite its bioactivity, this compound’s low endogenous levels and undefined physiological role limit therapeutic exploration compared to Ghrelin .

Biological Activity

des-Gln14-Ghrelin is a biologically active peptide derived from the ghrelin gene, notable for its role as an endogenous ligand for the growth hormone secretagogue receptor (GHS-R1a). This article explores the biological activity of this compound, including its mechanisms of action, physiological effects, and potential clinical implications, supported by data tables and relevant research findings.

Overview of this compound

This compound is a 27-amino acid peptide that differs from ghrelin by the absence of the glutamine at position 14. It is generated through alternative splicing of the ghrelin gene and retains a crucial n-octanoyl modification at Ser(3), which is essential for its biological activity . This peptide has been identified in various studies as having significant effects on growth hormone (GH) release and other physiological processes.

Receptor Binding and Activation:

  • This compound binds to GHS-R1a, similar to ghrelin, triggering intracellular signaling pathways that lead to various biological effects. The effective concentration (EC50) for inducing calcium release in cells expressing GHS-R1a has been reported at approximately 2.4 nM .

Growth Hormone Release:

  • Studies have demonstrated that administration of this compound stimulates GH release in vivo. For instance, when injected into rats, it significantly increased circulating GH levels, indicating its potent activity as a GH secretagogue .

Physiological Effects

The physiological effects of this compound extend beyond GH release to include:

  • Appetite Regulation: Like ghrelin, this compound is implicated in appetite stimulation. It influences feeding behavior by acting on central nervous system pathways associated with hunger .
  • Gastrointestinal Function: Research indicates that both ghrelin and its variants can modulate gastric motility and acid secretion, contributing to digestive processes .
  • Behavioral Changes: In experimental models, this compound has been shown to enhance locomotion and exploratory behavior in mice, suggesting potential anxiolytic effects at certain doses .

Comparative Biological Activity

Peptide Sequence GHS-R1a Binding GH Release Appetite Stimulation
GhrelinAcylated 28 amino acidsHighYesYes
This compoundAcylated 27 amino acidsHighYesYes

Case Study: Ghrelin vs. This compound

A comparative study highlighted that while both peptides stimulate GH release, ghrelin elicited a more robust response than this compound in terms of peak GH levels achieved post-administration. The study measured circulating GH levels after administration of both peptides in human subjects and found significant differences in their efficacy .

Behavioral Studies

In a series of behavioral tests involving CFLP mice, this compound was administered intracerebroventricularly. The results indicated:

  • Increased locomotion (significant at doses of 2 μg/μl).
  • Anxiolytic-like effects at higher doses (4 μg/μl), although lower doses did not significantly alter anxiety levels .

Q & A

Q. How can researchers systematically reconcile conflicting data on this compound’s role in glucose homeostasis?

  • Methodological Answer : Perform a systematic review following PRISMA guidelines. Extract data from studies using standardized inclusion criteria (e.g., clamp-assessed insulin sensitivity). Use meta-regression to explore heterogeneity sources (e.g., species, assay sensitivity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.